Cinnamyl phenylacetate is an organic compound classified as an ester. It is formed from the reaction of cinnamyl alcohol and phenylacetic acid. This compound is notable for its pleasant floral aroma, which makes it a valuable ingredient in the fragrance and flavor industry.
Cinnamyl phenylacetate can be derived from natural sources, particularly from essential oils containing cinnamyl alcohol and phenylacetic acid. These components can be extracted from various plants, including cinnamon bark and certain flowers.
Cinnamyl phenylacetate belongs to the class of compounds known as esters. Esters are characterized by the functional group -COO-, which results from the condensation reaction between an alcohol and a carboxylic acid. This compound is also categorized under flavoring agents and fragrance materials due to its aromatic properties.
The synthesis of cinnamyl phenylacetate typically involves the esterification reaction between cinnamyl alcohol and phenylacetic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Cinnamyl phenylacetate has a molecular formula of CHO. Its structure consists of a cinnamyl group attached to a phenylacetate moiety. The compound features a double bond in the cinnamyl portion, contributing to its reactivity and aromatic characteristics.
Cinnamyl phenylacetate can undergo various chemical reactions typical of esters, including hydrolysis, transesterification, and oxidation.
The mechanism for the formation of cinnamyl phenylacetate involves nucleophilic attack by the hydroxyl group of cinnamyl alcohol on the carbonyl carbon of phenylacetic acid, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, releasing water and forming the ester bond.
Cinnamyl phenylacetate is primarily used in:
The versatility of cinnamyl phenylacetate in various applications underscores its significance in both industrial and research contexts.
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